molecular formula C11H8N2 B191983 9H-Pyrido[3,4-B]indole CAS No. 244-63-3

9H-Pyrido[3,4-B]indole

Katalognummer: B191983
CAS-Nummer: 244-63-3
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: AIFRHYZBTHREPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Pyrido[3,4-b]indole, also known as norharman or β-carboline, is a heterocyclic aromatic amine with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . Its IUPAC Standard InChIKey is AIFRHYZBTHREPW-UHFFFAOYSA-N, and its CAS Registry Number is 244-63-3 . The compound has a melting point of 197°C and is naturally isolated from Polygala tenuifolia (a traditional Chinese medicinal plant) . Structurally, it consists of a pyridine ring fused with an indole moiety, forming a planar aromatic system .

Norharman exhibits diverse biological activities, including anti-leishmanial, neurotoxic, and cytochrome P450 inhibitory effects . It is also a known component of heterocyclic aromatic amines (HAAs) formed during high-temperature cooking of meat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Norharman kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Thermolyse von substituierten 4-Aryl-3-Azidopyridinen . Diese Reaktion erfordert typischerweise spezifische Bedingungen, wie z. B. hohe Temperaturen, um die Bildung der β-Carbolin-Struktur zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Norharman beinhaltet oft die Extraktion aus natürlichen Quellen wie Peganum harmala. Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in reiner Form zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

Norharman durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Norharman-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Norharman hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Analyse Chemischer Reaktionen

Types of Reactions

Norharmane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various norharmane derivatives, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Modifications

The pharmacological and physicochemical properties of β-carboline derivatives are highly sensitive to substituent modifications. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Activities
9H-Pyrido[3,4-b]indole 244-63-3 C₁₁H₈N₂ None (parent compound) 168.19 Neurotoxic, 100% HOA , cytochrome P450 inhibition
Harman (1-Methyl-9H-pyrido[3,4-b]indole) 486-84-0 C₁₂H₁₀N₂ Methyl group at position 1 182.22 Enhanced neurotoxicity compared to norharman , corrosion inhibition
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole 3589-72-8 C₁₃H₁₂N₂O Methyl at position 1, methoxy at position 6 212.25 100% HOA, leukotriene-B4 antagonism
Harmaline (4,9-Dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) 304-21-2 C₁₃H₁₄N₂O Methyl at position 1, methoxy at position 7, dihydro modification 214.27 Plant growth regulation, MAO inhibition
SP-141 (6-Methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) - C₂₂H₁₆N₂O Naphthyl group at position 1, methoxy at position 6 324.38 Anticancer activity (e.g., inhibition of MDM2-p53 interaction)

Pharmacological and Physicochemical Comparisons

Absorption and Bioavailability

  • Human Oral Absorption (%HOA): Both norharman and its 6-methoxy-1-methyl derivative exhibit 100% HOA, making them highly bioavailable, while glutathione (a reference compound) shows 0% HOA .

Toxicity Profiles

  • Neurotoxicity: Norharman and harman exhibit neurotoxicity, likely due to their planar structures enabling intercalation into DNA or modulation of neurotransmitter systems .
  • Cytotoxicity: Unlike coumarin (a cytotoxic compound), norharman and its derivatives are generally non-cytotoxic .

Key Research Findings

Norharman in Carcinogenesis: Norharman inhibits cytochrome P450 enzymes (critical for detoxification) and intercalates into DNA, promoting mutagenesis .

Leukotriene-B4 Antagonism: Alkylated derivatives (e.g., 5-benzyloxy-3-hydroxymethyl-4-methoxymethyl) exhibit leukotriene-B4 antagonism, suggesting anti-inflammatory applications .

Synthetic Flexibility: The Pictet-Spengler reaction enables efficient synthesis of β-carboline derivatives, allowing modular substitution (e.g., methyl, phenyl, or naphthyl groups) .

Biologische Aktivität

9H-Pyrido[3,4-b]indole, a member of the β-carboline alkaloids, has garnered attention for its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article reviews the biological activities associated with this compound, focusing on recent research findings and case studies.

Chemical Structure and Derivatives

The structure of this compound is characterized by a tricyclic framework that contributes to its biological activity. Variations in this structure, particularly through functionalization at different positions, can enhance its pharmacological properties. For instance, derivatives such as 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole have been synthesized to explore their potential as anti-HIV agents .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines. For example:

  • Compound 7g exhibited an EC50 of 0.53 µM against HIV-1 replication and demonstrated a selectivity index of 483 .
  • Other derivatives displayed moderate activity with EC50 values ranging from 2.8 to 3.8 µM .

Antiviral Properties

The antiviral activity of this compound is particularly notable against HIV-1. The mechanism involves inhibition of p24 antigen expression in infected cell lines, showcasing its potential in developing anti-HIV therapies .

Antibacterial and Antifungal Activities

Research indicates that this compound derivatives possess significant antibacterial and antifungal properties:

  • These compounds demonstrate efficacy against various bacterial strains and fungi, suggesting their utility in treating infections .
  • The antibacterial activity is attributed to their ability to disrupt microbial cell membranes and interfere with vital metabolic processes.

Other Biological Activities

In addition to the aforementioned activities, this compound has been studied for:

  • Anticonvulsant effects : Showing promise in models for seizure disorders.
  • Anti-inflammatory properties : Indicating potential use in treating inflammatory conditions.
  • Antioxidant activity : Providing protective effects against oxidative stress .

Research Findings and Case Studies

Activity TypeCompound/DerivativeEC50 (µM)Selectivity IndexReference
Anti-HIVCompound 7g0.53483
AnticancerVarious derivatives2.8 - 3.8>105
AntibacterialGeneral derivativesN/AN/A
AntifungalGeneral derivativesN/AN/A
AnticonvulsantNot specifiedN/AN/A

Q & A

Basic Research Questions

Q. How can 9H-Pyrido[3,4-b]indole be structurally identified and validated in experimental settings?

Answer:

  • Techniques: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₁H₈N₂, MW 168.19) and compare with reference data .
  • Spectral Analysis: Employ ¹H/¹³C NMR to verify the β-carboline scaffold, focusing on aromatic proton signals (δ 7.2–8.5 ppm) and nitrogen-containing heterocyclic peaks .
  • InChIKey Validation: Cross-check the standardized identifier (AIFRHYZBTHREPW-UHFFFAOYSA-N) against databases like NIST or PubChem to confirm purity .

Q. What synthetic routes are available for preparing this compound derivatives?

Answer:

  • Core Synthesis: Start with tryptophan or tryptamine via Pictet-Spengler cyclization to form the β-carboline backbone .
  • Derivatization: Introduce substituents (e.g., methyl, methoxy) at positions 1, 3, or 7 using Friedel-Crafts alkylation or Pd-catalyzed coupling (e.g., 7-methoxy-1-methyl derivatives in ) .
  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to isolate crystalline products .

Q. Which analytical methods are critical for assessing purity and stability?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns to detect impurities (<2% threshold) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition points (e.g., melting point 201°C in ) .
  • Compatibility Testing: Avoid storage with oxidizing agents; monitor for decomposition products like NOx or CO under heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound derivatives?

Answer:

  • Data Comparison: Contrast LD₅₀ values (e.g., 100 mg/kg intravenous in mice from vs. >500 mg/kg intraperitoneal in ) by evaluating administration routes and species-specific metabolism .
  • Mechanistic Studies: Use in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to identify target organs (e.g., liver, CNS) and validate in vivo findings .

Q. What experimental designs are recommended for studying the pharmacological interactions of β-carboline derivatives?

Answer:

  • Target Screening: Employ molecular docking (PDB: 5-HT₂A receptors) and surface plasmon resonance (SPR) to assess binding affinity .
  • Functional Assays: Use calcium flux assays (FLIPR) for receptor activation or inhibition studies (e.g., harmine’s MAO-A inhibition in ) .
  • Metabolic Profiling: Conduct cytochrome P450 inhibition assays to predict drug-drug interactions .

Q. How should stability studies be designed to optimize storage conditions for lab-scale samples?

Answer:

  • Condition Testing: Store samples in amber vials under inert gas (N₂) at –20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
  • Analytical Endpoints: Track impurity formation using LC-MS and quantify hydrolytic byproducts (e.g., norharman decomposition under UV light) .

Q. What methodologies address conflicting spectral data for β-carboline analogs?

Answer:

  • Reference Standards: Compare experimental NMR/IR spectra with certified materials (e.g., NIST SRM 84b) .
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to resolve overlapping signals in crowded aromatic regions .

Q. How can structure-activity relationships (SAR) guide the design of novel β-carboline-based therapeutics?

Answer:

  • Substituent Mapping: Systematically modify positions 1 and 3 (e.g., methyl, ethyl groups) and assess potency in enzyme inhibition assays (e.g., topoisomerase I) .
  • Computational Modeling: Apply QSAR models to predict bioavailability and toxicity profiles of halogenated derivatives (e.g., 6-bromo analogs in ) .

Eigenschaften

IUPAC Name

9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRHYZBTHREPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7259-44-1 (hydrochloride)
Record name Norharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021070
Record name Norharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

244-63-3
Record name β-Carboline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norharman
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-pyrido[3,4-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORHARMAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-Carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 °C
Record name beta-Carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Tryptophan A (1.0 g, 5.0 mmol) and 3-methoxybenzaldehyde (670 μL, 5.5 mmol) are suspended/dissolved in acetonitrile (100 mL) and concentrated sulfuric acid (100 μL) is added. The reaction is heated to reflux until all the aldehyde was consumed (overnight). The solvent was removed in vacuo and the residue was dissolved in 5 mL of ethanol. The product was precipitated out with ether, filtered, and washed with 10 mL of ether. The desired β-carboline product/intermediate B (1-(3-Methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid) is isolated as a beige solid (1.2 g, 76%). LC/MS RT=2.33 min. M/Z+323, 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 μL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
76%

Synthesis routes and methods II

Procedure details

Thereby, 0.1 mole of indole derivative was dissolved in DMF and 0.12 mole of the aldehyde was added with stirring. The reaction mixture was stirred at room temperature for 16 hours. After removal of the solvent, the resulting solid was re-crystallised twice in toluene and dried. In a further synthesis step, 0.07 mol of the solid re-crystallised in toluene and dried were dissolved in 600 ml of cumene and reflux-heated with 2.6 grams of Pd/C (10%) in a nitrogen atmosphere for 90 minutes. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted three times by 30 ml of hot ethanol. The combined liquid fractions were freed of solvent in vacuum, and the residue was crystallised in toluene to obtain the 1,3-disubstituted derivative of norharman.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.12 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.07 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stirred solution of 13 g (0.0756 Mol) 1,2,3,4-tetrahydro-β-carboline, manufactured by tryptamine hydrochloride and glyoxylic acid as described by Ho and Walker (1988), and 2.6 g Pd/C (10%) in 600 ml of cumene were refluxed in a nitrogen atmosphere for 90 min. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted thrice by 30 ml of hot ethanol. The combined liquid fractions were concentrated, and the residues was crystallised in toluene to yield 10.5 g (82%) or norharman. Methylation at position 9 was performed as described in the literature (Ho B T, Mcisaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968) yet with an improved reprocessing. One gram (5.95 mmol) of norharman was dissolved in 10 ml of dried DMF in a nitrogen atmosphere. After that, 0.36 g (14.9 mmol) of sodium hydride were added in form of a 60% dispersion in paraffin at 0° C. After cooling of the reaction mixture down to room temperature, this was cooled down to −10° C., and 0.84 g (5.95 mmol) iodomethane were added. After further stirring for 12 hours, one allowed the mixture to cool down to room temperature once again. All volatile ingredients were removed in reduced pressure. After that, 100 ml of water were added, and the mixture was extracted by 3×50 ml of CHCl3. The combined organic fractions were washed with 5×20 ml of water and were evaporated for drying. The residue was suspended in 100 ml 2 N hydrochloric acid. To separate the educt from the desired methylated product, ion pair exchange extraction of the HCl salt was performed in CHCl3 by a liquid/liquid extractor for two days. After removal of the solvent one yielded 0.7 g (64%) of yellow crystals of 9-methyl-β-carbolinium hydrochloride.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9H-Pyrido[3,4-B]indole
9H-Pyrido[3,4-B]indole
9H-Pyrido[3,4-B]indole
9H-Pyrido[3,4-B]indole
9H-Pyrido[3,4-B]indole
9H-Pyrido[3,4-B]indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.